molecular formula C6H14ClNO3S B6208762 (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride CAS No. 2728726-16-5

(3S)-3-(methanesulfonylmethyl)morpholine hydrochloride

Cat. No. B6208762
CAS RN: 2728726-16-5
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(Methanesulfonylmethyl)morpholine hydrochloride, also known as (3S)-3-(Methylsulfonylmethyl)morpholine hydrochloride, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 114-116°C, and is soluble in water, alcohols, and other organic solvents. This compound is commonly used in the synthesis of organic compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

(3S)-3-(Methanesulfonylmethyl)morpholine hydrochloride is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of peptides and peptidomimetics, and as a reagent in the synthesis of pharmaceuticals. In addition, it has been studied for its biochemical and physiological effects, and has been used as a substrate for enzyme assays.

Mechanism of Action

The mechanism of action of (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. Specifically, it has been shown to interact with the enzyme acetylcholinesterase, resulting in an inhibition of the enzyme’s activity. It has also been shown to interact with other enzymes, such as lipase, and to affect the activity of certain hormones, such as adrenaline.
Biochemical and Physiological Effects
(3S)-3-(Methanesulfonylmethyl)morpholine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the body. This can lead to a variety of effects, including increased heart rate, increased blood pressure, and increased alertness. In addition, it has been shown to interact with other enzymes, such as lipase, and to affect the activity of certain hormones, such as adrenaline.

Advantages and Limitations for Lab Experiments

The use of (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive and readily available reagent, making it an ideal choice for use in many scientific research applications. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. On the other hand, it is a relatively strong acid, and care should be taken to ensure that it is handled and stored properly to avoid any potential risks.

Future Directions

There are a number of potential future directions for research involving (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride. For example, further research could be conducted to better understand its mechanism of action, and to explore its potential therapeutic applications. Additionally, further research could be conducted to explore its potential interactions with other compounds, such as hormones and proteins. Finally, further research could be conducted to explore its potential use as a substrate for enzyme assays and other laboratory experiments.

Synthesis Methods

The synthesis of (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride can be achieved through a two-step process. The first step involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction results in the formation of (3S)-3-(methanesulfonylmethyl)morpholine, which is then reacted with hydrochloric acid in the second step to yield (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base to form (3S)-3-(methanesulfonylmethyl)morpholine. This intermediate is then reacted with hydrochloric acid to form the final product, (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride.", "Starting Materials": [ "Morpholine", "Methanesulfonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add morpholine to a reaction flask", "Step 2: Add methanesulfonyl chloride to the reaction flask while stirring", "Step 3: Add a base (e.g. triethylamine) to the reaction flask to neutralize the hydrogen chloride gas that is produced", "Step 4: Heat the reaction mixture to reflux for several hours", "Step 5: Cool the reaction mixture and extract the product with a suitable solvent", "Step 6: Concentrate the product and purify it by recrystallization or chromatography", "Step 7: Dissolve the purified product in hydrochloric acid to form (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride", "Step 8: Isolate the product by filtration or evaporation" ] }

CAS RN

2728726-16-5

Product Name

(3S)-3-(methanesulfonylmethyl)morpholine hydrochloride

Molecular Formula

C6H14ClNO3S

Molecular Weight

215.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.